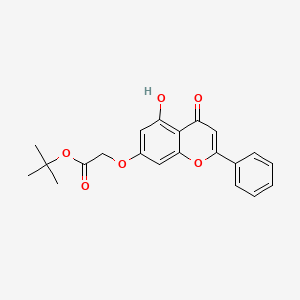

Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

Beschreibung

Tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate is a synthetic chromene (coumarin) derivative characterized by a tert-butyl ester group, a phenyl substitution at position 2, and functional groups at positions 4 (oxo), 5 (hydroxy), and 7 (oxyacetate). Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The phenyl group at position 2 may facilitate π-π interactions in biological targets, while the oxyacetate moiety introduces polarity and structural flexibility.

Eigenschaften

Molekularformel |

C21H20O6 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate |

InChI |

InChI=1S/C21H20O6/c1-21(2,3)27-19(24)12-25-14-9-15(22)20-16(23)11-17(26-18(20)10-14)13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3 |

InChI-Schlüssel |

TWBYICCJKQMSBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis Routes: Several synthetic routes exist for the preparation of tert-butyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate. One common method involves the esterification of 5-hydroxy-4-oxo-2-phenylchromen-7-yl carboxylic acid with tert-butyl alcohol using acid-catalyzed conditions. The reaction proceeds through the formation of an ester linkage, resulting in the desired compound.

Industrial Production: While industrial-scale production details are scarce due to the compound’s rarity, researchers have explored scalable methods to meet demand. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale synthesis.

Analyse Chemischer Reaktionen

Reaktivität: Tert-Butyl-2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetat kann verschiedene chemische Reaktionen eingehen:

Esterhydrolyse: Unter sauren oder basischen Bedingungen kann die tert-Butyl-Estergruppe hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.

Oxidation: Die phenolische Hydroxylgruppe ist anfällig für Oxidation, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

Substitution: Der Phenylring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

- Esterhydrolyse: Säure (z.B. HCl) oder Base (z.B. NaOH)

- Oxidation: Oxidationsmittel (z.B. KMnO4, PCC)

- Substitution: Lewis-Säuren (z.B. AlCl3), Nucleophile (z.B. Br-)

Hauptprodukte: Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab. Hydrolyse ergibt die Carbonsäure, während Oxidation zu Chinonen oder anderen oxidierten Formen führen kann.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl-2-(5-Hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetat hat in verschiedenen Bereichen Anwendungen gefunden:

Medizinische Chemie: Forscher erforschen sein Potenzial als Antioxidans, Entzündungshemmer oder Antikrebsmittel.

Biologische Studien: Es kann als Sonde dienen, um zelluläre Signalwege oder die Hemmung von Enzymen zu untersuchen.

Materialwissenschaften: Seine einzigartige Struktur könnte neue Materialien oder Medikamententrägersysteme inspirieren.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Weitere Studien sind erforderlich, um ihren genauen Wirkmechanismus und die nachgeschalteten Wirkungen aufzuklären.

Wirkmechanismus

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate its precise mode of action and downstream effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of chromene derivatives significantly influence their physicochemical properties and biological behavior. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Findings

Substituent Effects on Lipophilicity: The trifluoromethyl group in 449741-41-7 increases XLogP3 (4.9 vs. The ethoxyethyl ester in 329225-64-1 lowers lipophilicity compared to tert-butyl esters, favoring improved solubility .

Hydrolytic Stability :

- Tert-butyl esters (target compound, 449741-41-7 , 844853-52-7 ) resist enzymatic hydrolysis better than ethyl (e.g., carbocromen) or ethoxyethyl esters, prolonging half-life .

Biological Activity: Carbocromen’s diethylaminoethyl group enables vasodilation via calcium channel modulation, a mechanism less likely in non-amino-substituted analogs like the target compound . The phenyl group in the target compound may enhance binding to aromatic residues in enzymes or receptors, a feature absent in 6160-57-2 .

Synthetic and Structural Insights :

- Crystallographic data from SHELX-refined structures (e.g., 449741-41-7 ) highlight planar chromene cores with substituent-dependent conformational variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.